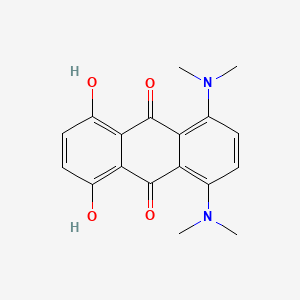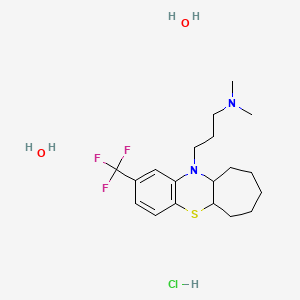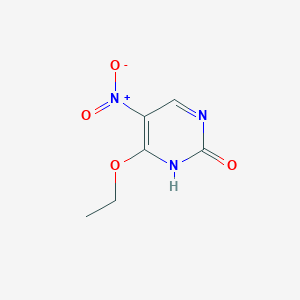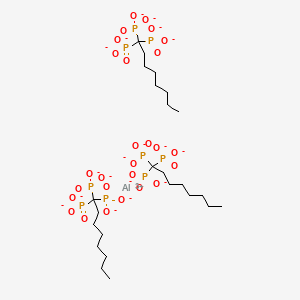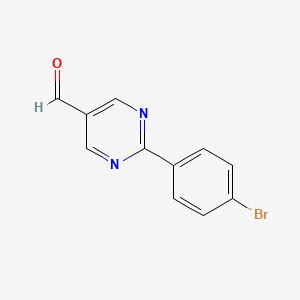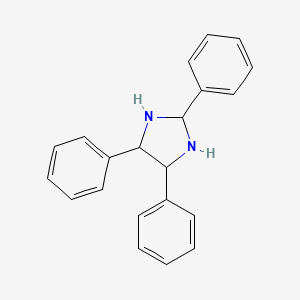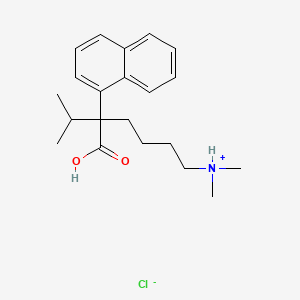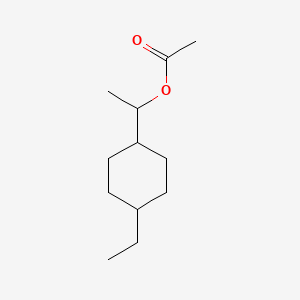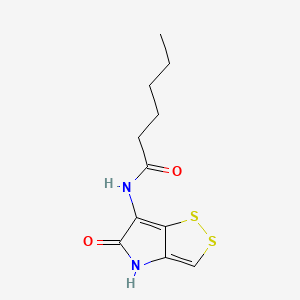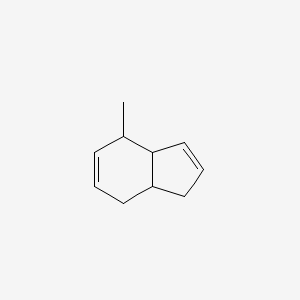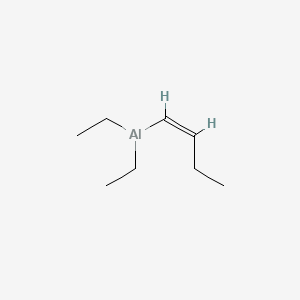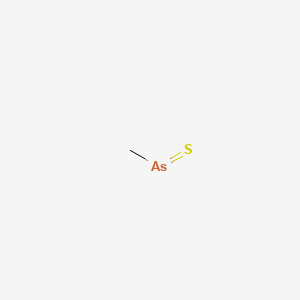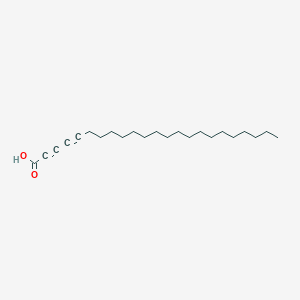
Tricosadiynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosadiynoic acid, also known as tricosa-10,12-diynoic acid, is a long-chain fatty acid with the molecular formula C23H38O2. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the carbon chain. This compound is notable for its unique properties, including its ability to undergo color transitions in response to external stimuli, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricosadiynoic acid can be synthesized through several methods. One common approach involves the coupling of long-chain alkynes with appropriate carboxylic acid derivatives. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. The process may include steps such as purification through recrystallization and distillation to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tricosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are often used.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Tricosadiynoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of tricosadiynoic acid involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This inhibition leads to improved mitochondrial lipid and reactive oxygen species (ROS) metabolism, which is beneficial in treating metabolic diseases such as those induced by high-fat diets . The compound’s ability to undergo color transitions is attributed to its interaction with polydiacetylene assemblies, resulting in a red-to-blue shift in response to external stimuli .
Vergleich Mit ähnlichen Verbindungen
Tricosanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the triple bonds.
Docosadiynoic acid: Another long-chain fatty acid with similar properties but differing in the position of triple bonds.
Uniqueness: Tricosadiynoic acid’s uniqueness lies in its dual triple bonds, which confer distinct chemical reactivity and the ability to undergo color transitions. This makes it particularly valuable in applications requiring visual indicators and sensors .
Eigenschaften
Molekularformel |
C23H38O2 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
tricosa-2,4-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-18H2,1H3,(H,24,25) |
InChI-Schlüssel |
YIQCSJRVSYPZPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


